molecular formula C21H17BrN4O2 B11967322 4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine

4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine

Cat. No.: B11967322
M. Wt: 437.3 g/mol
InChI Key: BRAREJPLBYDZPL-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of bromophenyl, nitrophenyl, and phenyl groups attached to the triazine ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of bromobenzene, nitrobenzene, and phenylhydrazine as starting materials, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may be employed to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-3-(3-nitrophenyl)morpholine
  • N-(4-Bromophenyl)-3-(((2-nitrophenyl)sulfonyl)amino)propanamide
  • 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide

Uniqueness

4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine is unique due to its specific combination of functional groups and its triazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17BrN4O2

Molecular Weight

437.3 g/mol

IUPAC Name

4-(4-bromophenyl)-6-(3-nitrophenyl)-2-phenyl-3,5-dihydro-1,2,4-triazine

InChI

InChI=1S/C21H17BrN4O2/c22-17-9-11-18(12-10-17)24-14-21(16-5-4-8-20(13-16)26(27)28)23-25(15-24)19-6-2-1-3-7-19/h1-13H,14-15H2

InChI Key

BRAREJPLBYDZPL-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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